

A Head-to-Head Comparison of PRMT4 Inhibitors: SKI-73 versus GSK3368715

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Compound of Interest

Compound Name: SKI-73

Cat. No.: B10779079

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In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), has emerged as a compelling therapeutic target. Dysregulation of PRMT4 has been implicated in various diseases, including cancer, making the development of potent and selective inhibitors a key focus for researchers. This guide provides a detailed comparison of two prominent PRMT4 inhibitors: **SKI-73** and GSK3368715, offering insights into their biochemical activity, cellular effects, and the experimental methodologies used for their evaluation.

Biochemical Potency and Selectivity

A direct comparison of the biochemical activity of **SKI-73**'s active form, SKI-72, and GSK3368715 reveals distinct profiles in their inhibition of PRMT enzymes. SKI-72 is a highly potent inhibitor of PRMT4 with an IC₅₀ of 13 nM.[1] In contrast, GSK3368715 demonstrates significantly weaker activity against PRMT4, with a reported IC₅₀ of 1148 nM.[2]

GSK3368715, however, is a broad-spectrum inhibitor of Type I PRMTs, exhibiting potent inhibition against PRMT1 (IC₅₀ = 3.1 nM), PRMT6 (IC₅₀ = 5.7 nM), and PRMT8 (IC₅₀ = 1.7 nM).[2] SKI-72, on the other hand, displays greater than 30-fold selectivity for PRMT4 over other PRMT family members, with an IC₅₀ of 400 nM against PRMT7.[1] This highlights a key difference: **SKI-73/72** is a selective PRMT4 inhibitor, whereas GSK3368715 is a pan-Type I PRMT inhibitor.

Inhibitor	Target	IC50 (nM)	Ki app (nM)	Mechanism of Action
SKI-72 (active form of SKI-73)	PRMT4	13[1]	-	SAM-competitive, Substrate-noncompetitive[1]
PRMT7	400[1]	-		
GSK3368715	PRMT1	3.1[2]	1.5 - 81 (across Type I PRMTs)	SAM-uncompetitive[2]
PRMT3	48[2]			
PRMT4	1148[2]			
PRMT6	5.7[2]			
PRMT8	1.7[2]			

Cellular Activity

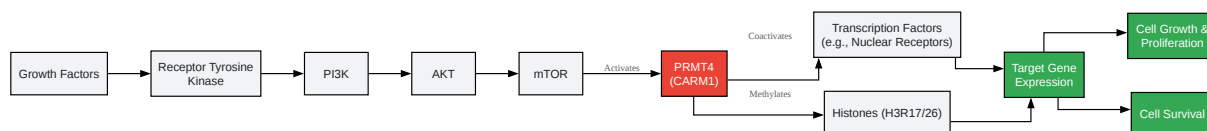
In cellular contexts, the prodrug **SKI-73** effectively inhibits the methylation of known PRMT4 substrates. It demonstrates IC50 values of 538 nM for BAF155, 1.43 μ M for PABP-1, and between 500 nM and 2600 nM for MED12, depending on the cell line.[1] GSK3368715 has been shown to induce anti-proliferative effects across a broad range of cancer cell lines.[3]

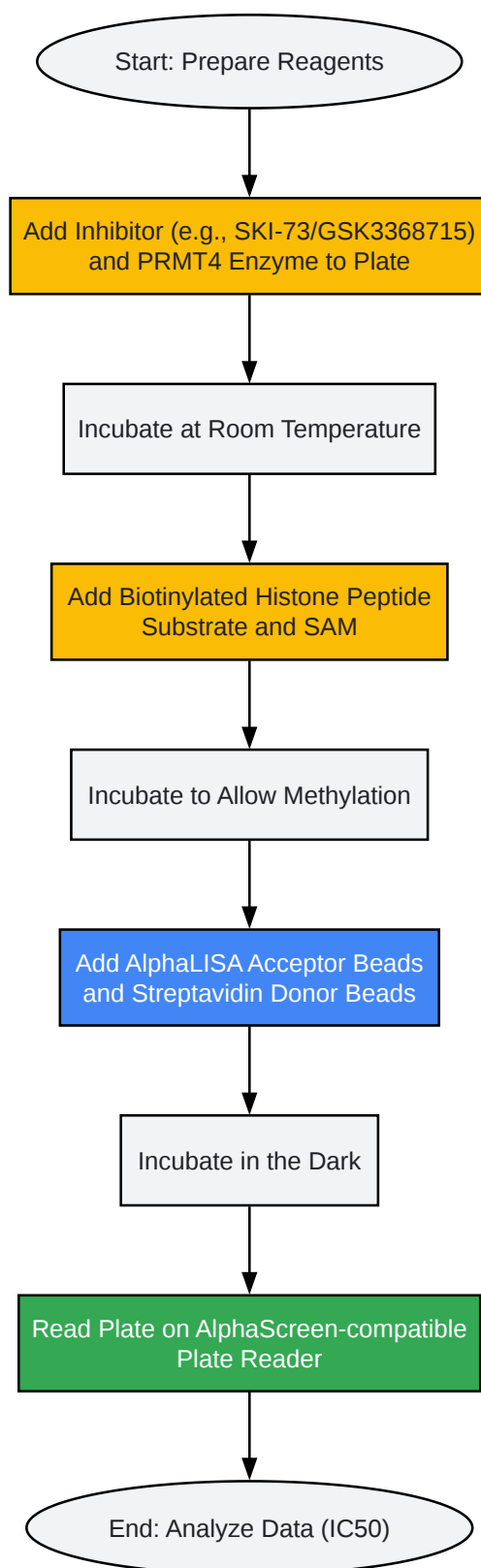
Mechanism of Action

The two inhibitors also differ in their mechanism of action. SKI-72, the active metabolite of **SKI-73**, is an S-adenosyl-L-methionine (SAM)-competitive and substrate-noncompetitive inhibitor.[1] This means it directly competes with the methyl donor SAM for binding to the enzyme. In contrast, GSK3368715 is a SAM-uncompetitive inhibitor, indicating that it binds to the enzyme-substrate complex.[2]

PRMT4 Signaling Pathway

PRMT4 plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins. It is a key coactivator for nuclear receptors and is involved in various signaling pathways, including the AKT/mTOR pathway, which is critical for cell proliferation, survival, and migration.





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